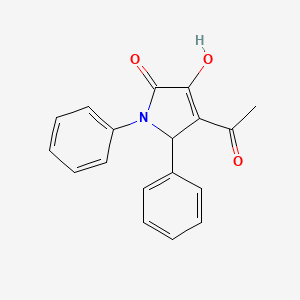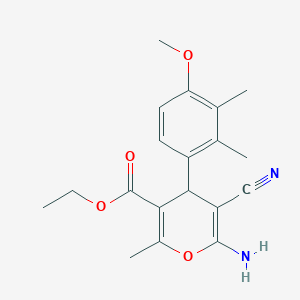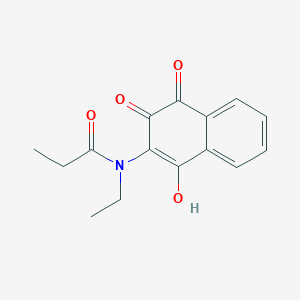![molecular formula C15H15N3O2 B4926022 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4926022.png)
2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide, also known as HPEH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is not fully understood. However, several studies have suggested that 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and physiological effects:
2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been reported to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT. In addition, 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been reported to exhibit cardioprotective and neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is its low toxicity and high selectivity towards cancer cells. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to have good solubility in water, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is its poor stability under acidic conditions, which can limit its applications in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. One of the areas of interest is the development of novel 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential applications of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide in other fields, such as agriculture and environmental science. Furthermore, the elucidation of the mechanism of action of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide and its interaction with various signaling pathways can provide valuable insights into the development of new therapeutic strategies for various diseases.
合成法
2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide can be synthesized by the condensation reaction of 4-hydroxybenzohydrazide and 3-pyridinecarboxaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization. The resulting product is a yellow crystalline solid with a melting point of 220-222 °C.
科学的研究の応用
2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported that 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide exhibits significant anti-inflammatory, antioxidant, and anticancer activities. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells.
特性
IUPAC Name |
2-(4-hydroxyphenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(13-3-2-8-16-10-13)17-18-15(20)9-12-4-6-14(19)7-5-12/h2-8,10,19H,9H2,1H3,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKDMVSKPZBAQX-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)O)/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-hydroxyphenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4925941.png)

![1-(3-fluorobenzyl)-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4925955.png)
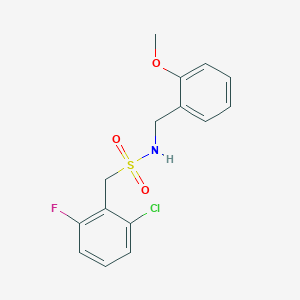
![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)
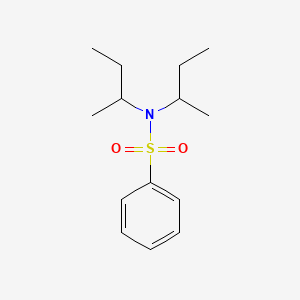
![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
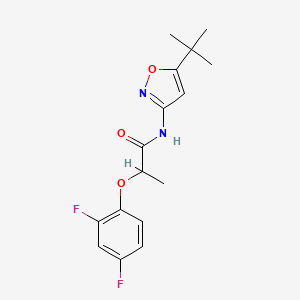
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
